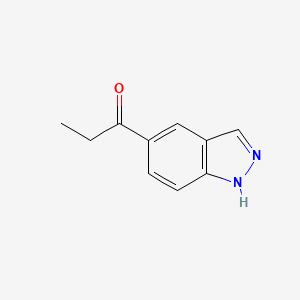![molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane
概要
説明
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. The presence of the trimethylsilanylethynyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Sonogashira coupling reaction. The reaction mixture includes a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Procedure: The 5-methyl-2-bromopyridine is reacted with trimethylsilylacetylene in the presence of the catalysts and base, typically in an inert atmosphere like nitrogen or argon. The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like halides or organometallic compounds under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
科学的研究の応用
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane involves its interaction with various molecular targets. The trimethylsilyl group can be cleaved under specific conditions, allowing the compound to participate in further chemical reactions. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties.
類似化合物との比較
Similar Compounds
2-Trimethylsilanylethynylpyridine: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.
5-Methyl-2-ethynylpyridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
2-Bromo-5-methylpyridine: A precursor in the synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C11H15NSi |
|---|---|
分子量 |
189.33 g/mol |
IUPAC名 |
trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
PBDNIOPZROFNME-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![1h-Imidazo[4,5-b]pyridine-2-propanol](/img/structure/B8732878.png)

![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)






![4-[2-(4-Nitro-phenyl)-vinyl]-pyridine](/img/structure/B8732953.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B8732958.png)
